molecular formula C8H8Cl2FNS B14234955 4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline CAS No. 378251-52-6

4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline

Cat. No.: B14234955
CAS No.: 378251-52-6
M. Wt: 240.12 g/mol
InChI Key: QCVHQGAYRXXJOP-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of chlorine, fluorine, and a methylsulfanyl group attached to the benzene ring

Preparation Methods

The synthesis of 4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline typically involves multiple steps. One common method starts with the halogenation of a suitable precursor, followed by the introduction of the methylsulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline involves its interaction with specific molecular targets. The presence of chlorine, fluorine, and methylsulfanyl groups allows it to bind to various enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule.

Comparison with Similar Compounds

4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline can be compared with other similar compounds such as:

    2,6-Dichloro-4-(trifluoromethyl)aniline: This compound has similar halogenation but differs in the presence of a trifluoromethyl group instead of a methylsulfanyl group.

    4-Fluoroaniline: This compound lacks the chlorine and methylsulfanyl groups, making it less complex and with different reactivity.

    3,5-Dichloroaniline: This compound has chlorine atoms at different positions and lacks the fluorine and methylsulfanyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

378251-52-6

Molecular Formula

C8H8Cl2FNS

Molecular Weight

240.12 g/mol

IUPAC Name

4,6-dichloro-3-fluoro-2-(methylsulfanylmethyl)aniline

InChI

InChI=1S/C8H8Cl2FNS/c1-13-3-4-7(11)5(9)2-6(10)8(4)12/h2H,3,12H2,1H3

InChI Key

QCVHQGAYRXXJOP-UHFFFAOYSA-N

Canonical SMILES

CSCC1=C(C(=CC(=C1F)Cl)Cl)N

Origin of Product

United States

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